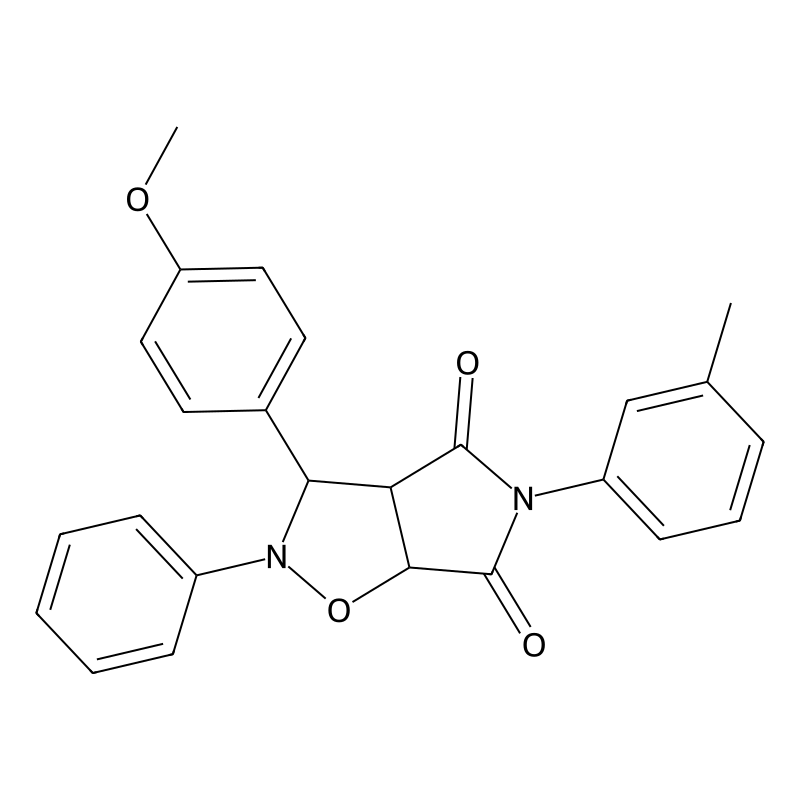

3-(4-methoxyphenyl)-2-phenyl-5-(m-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole

Application

Used as a molecular building block for side-chain liquid crystal oligomers and polymers.

Method

Results

4-(4-Methoxyphenethyl)-5-(p-tolyl)-2,4-dihydro-3H-1,2,4-triazol-3-one

3,4-Dihydro-2-methoxy-2-methyl-4-phenyl-2H,5H

Application

This compound was used in a study involving intraperitoneal injection in male Wistar (albino) rats.

Method

Results

The new form was found to be more effective (66%) compared to the initial one (50%).

1,3,5-Triazines

Application

Method

These compounds are synthesized using various methods, depending on the desired application.

Results

3-(4-methoxyphenyl)-2-phenyl-5-(m-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione is a complex organic compound belonging to the class of dihydropyrroloisoxazoles. This compound features a unique bicyclic structure that incorporates both a pyrrole and an isoxazole ring, which contributes to its diverse chemical properties and potential biological activities. The presence of multiple aromatic substituents, such as the 4-methoxyphenyl and m-tolyl groups, enhances its stability and solubility in organic solvents, making it suitable for various applications in medicinal chemistry.

The chemical reactivity of 3-(4-methoxyphenyl)-2-phenyl-5-(m-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione can be attributed to its functional groups. Key reactions include:

- Nucleophilic substitutions: The nitrogen atoms in the isoxazole ring can undergo nucleophilic attack, leading to the formation of new derivatives.

- Cycloaddition reactions: The compound may participate in 1,3-dipolar cycloadditions due to the presence of the nitrone moiety, which can react with various dipolarophiles.

- Reduction reactions: The carbonyl groups in the dione structure are susceptible to reduction, allowing for the synthesis of alcohol derivatives.

Research indicates that compounds related to 3-(4-methoxyphenyl)-2-phenyl-5-(m-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione exhibit significant biological activities. These include:

- Anticancer properties: Similar compounds have shown potential in inhibiting tumor growth by targeting specific cellular pathways involved in cancer progression.

- Antimicrobial activity: Some derivatives have demonstrated effectiveness against various bacterial strains and fungi.

- Anti-inflammatory effects: The compound may modulate inflammatory responses through inhibition of pro-inflammatory cytokines.

The synthesis of 3-(4-methoxyphenyl)-2-phenyl-5-(m-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione typically involves multi-step organic reactions. Common methods include:

- Condensation reactions: Starting materials such as substituted phenols and diketones undergo condensation to form the core pyrroloisoxazole structure.

- Cyclization processes: The formation of the isoxazole ring can be achieved through cyclization reactions involving nitriles or nitroso compounds.

- Functional group modifications: Post-synthesis modifications may include methylation or acylation to introduce methoxy or toluidine substituents.

This compound has potential applications in several fields:

- Pharmaceuticals: Due to its biological activity, it can serve as a lead compound for drug development targeting cancer or infectious diseases.

- Material Science: Its unique structure may contribute to the development of novel materials with specific electronic or optical properties.

- Agricultural Chemicals: Potential use as a pesticide or herbicide due to its antimicrobial properties.

Studies on the interactions of 3-(4-methoxyphenyl)-2-phenyl-5-(m-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione with biological targets are essential for understanding its mechanism of action. These studies often involve:

- Binding affinity assays: Evaluating how well the compound binds to target proteins or enzymes.

- Cellular assays: Investigating its effects on cell viability and proliferation in various cancer cell lines.

- In vivo studies: Assessing therapeutic efficacy and toxicity in animal models.

Several compounds share structural similarities with 3-(4-methoxyphenyl)-2-phenyl-5-(m-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione. A comparison highlights its uniqueness:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 3-(2,4-dichlorophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole | Contains dichlorophenyl group | Anticancer |

| 5-(4-methoxyphenyl)-2-phenyldihydro[3,4-d]isoxazole | Lacks m-tolyl substitution | Antimicrobial |

| 2-phenyldihydro[3,4-d]isoxazole derivatives | Simplified structure | Moderate activity |

The unique combination of substituents in 3-(4-methoxyphenyl)-2-phenyl-5-(m-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole distinguishes it from these similar compounds by potentially enhancing its pharmacological profile and broadening its application spectrum.